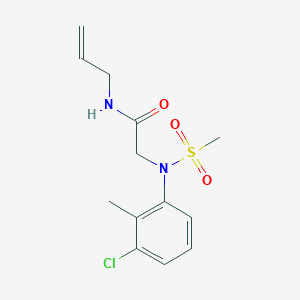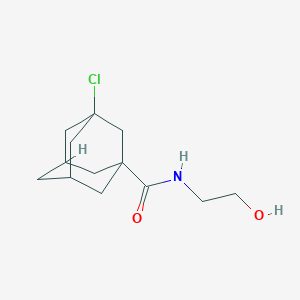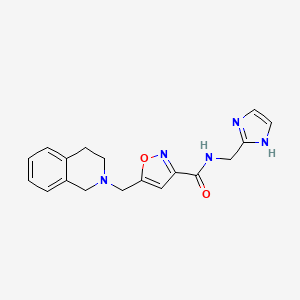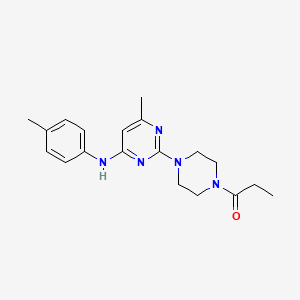![molecular formula C18H30OS B4974376 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene, also known as ITHT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITHT is a member of the alkylphenol family and is commonly used as a surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene is not fully understood. However, it is believed that 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene interacts with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has also been shown to interact with proteins and enzymes, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has been shown to have several biochemical and physiological effects. 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has several advantages for lab experiments, such as its ability to form micelles in aqueous solutions, its surfactant properties, and its ability to interact with cell membranes and proteins. However, 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene also has some limitations, such as its potential toxicity and its limited solubility in some organic solvents.
Future Directions
For 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene research include investigating its potential as a cancer therapy drug delivery agent, studying its effects on the microbiome, and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene involves the reaction of 2,3,5-trimethylphenol with 6-isopropylthiohexanol in the presence of a catalyst. The reaction produces 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene as a white crystalline solid with a melting point of 50-52°C. The yield of 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has been extensively studied in scientific research due to its unique physicochemical properties. 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has been used as a surfactant in various industrial applications, such as emulsifiers, wetting agents, and dispersants. 1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene has also been investigated as a potential drug delivery agent due to its ability to form micelles in aqueous solutions.
properties
IUPAC Name |
1,2,5-trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30OS/c1-14(2)20-11-9-7-6-8-10-19-18-13-15(3)12-16(4)17(18)5/h12-14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZLYWSFXNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCSC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethyl-3-(6-propan-2-ylsulfanylhexoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)




![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)